4-chloro-4'-thiomorpholinomethyl benzophenone
Overview
Description
4-Chloro-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18ClNOS and a molecular weight of 331.9 g/mol It is known for its unique structure, which includes a thiomorpholine ring attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-chlorobenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-4’-thiomorpholinomethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzophenone core can undergo photochemical reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the thiomorpholine ring.
4-Chlorophenol: Contains a hydroxyl group instead of the thiomorpholine ring.
4-Chloro-4’-fluorobenzophenone: Similar benzophenone core but with a fluorine atom instead of the thiomorpholine ring.
Uniqueness
4-Chloro-4’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQGVAIRLACHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642914 | |
Record name | (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-65-5 | |
Record name | (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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